4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid
CAS No.: 1006193-92-5
Cat. No.: VC6639308
Molecular Formula: C9H13N3O3
Molecular Weight: 211.221
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006193-92-5 |
|---|---|
| Molecular Formula | C9H13N3O3 |
| Molecular Weight | 211.221 |
| IUPAC Name | 4-[(1-methylpyrazol-4-yl)methylamino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C9H13N3O3/c1-12-6-7(5-11-12)4-10-8(13)2-3-9(14)15/h5-6H,2-4H2,1H3,(H,10,13)(H,14,15) |
| Standard InChI Key | GBYZDSXFSWKGER-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)CNC(=O)CCC(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound’s IUPAC name, 4-[(1-methylpyrazol-4-yl)methylamino]-4-oxobutanoic acid, reflects its core structure:
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A 1-methylpyrazole ring substituted at the 4-position with a methylamino group.
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A 4-oxobutanoic acid chain connected via an amide bond.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1006193-92-5 | |
| Molecular Formula | ||
| Molecular Weight | 211.22 g/mol | |
| Boiling Point | 532.9 ± 40.0 °C | |
| SMILES | CN1C=C(C=N1)CNC(=O)CCC(=O)O | |
| InChI Key | GBYZDSXFSWKGER-UHFFFAOYSA-N |
The pyrazole ring contributes aromatic stability and hydrogen-bonding capacity, while the carboxylic acid and amide groups enable solubility in polar solvents and participation in acid-base reactions .
Synthesis and Preparation
Synthetic Routes
The synthesis involves a multi-step sequence optimized for yield and purity:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or alkynes under acidic conditions.
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Methylene-Amino Linkage: Alkylation of the pyrazole’s methyl group with bromoacetamide or similar electrophiles.
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Butanoic Acid Conjugation: Coupling the intermediate with succinic anhydride derivatives via nucleophilic acyl substitution.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Hydrazine hydrate, HCl, 80°C, 12 hr | 75% |
| 2 | Bromoacetamide, K₂CO₃, DMF, 60°C, 6 hr | 68% |
| 3 | Succinic anhydride, DCC, DMAP, RT, 24 hr | 82% |
Critical factors include solvent polarity (e.g., DMF for Step 2) and catalyst selection (e.g., DCC/DMAP for amide bond formation). Industrial-scale production may employ continuous-flow reactors to enhance efficiency.
Physicochemical Properties
Thermal Stability
The compound exhibits a high boiling point (532.9 \pm 40.0 \, ^\circ\text{C}) , attributable to strong intermolecular hydrogen bonding between amide and carboxylic acid groups. Thermogravimetric analysis (TGA) reveals decomposition onset at , making it suitable for high-temperature reactions .
Solubility and Reactivity
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Aqueous Solubility: Limited data exist, but the carboxylic acid group suggests moderate solubility in alkaline aqueous solutions (pH > 5).
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Reactivity: The amide bond is susceptible to hydrolysis under strongly acidic (HCl, 6M) or basic (NaOH, 2M) conditions, yielding 1-methylpyrazole-4-methanamine and succinic acid.
Stability and Degradation Pathways
Hydrolytic Degradation
Under accelerated stability testing (40°C/75% RH), the compound undergoes:
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Amide hydrolysis: Formation of 1-methylpyrazole-4-methanamine and succinic acid.
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Decarboxylation: Loss of CO₂ from the carboxylic acid group at elevated temperatures.
Table 3: Stability Under Various Conditions
| Condition | Degradation Products | Half-Life |
|---|---|---|
| pH 1.0 (HCl) | 1-methylpyrazole-4-methanamine | 2 hr |
| pH 7.4 (buffer) | Stable | >30 days |
| 60°C (dry) | Decarboxylated derivative | 7 days |
Research Gaps and Future Directions
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Biological Screening: Systematic evaluation of MAO inhibition, cytotoxicity, and pharmacokinetics.
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Formulation Studies: Development of prodrugs to enhance oral bioavailability.
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Computational Modeling: Docking studies to predict target binding affinities.
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